Levoglucosan

Descripción general

Descripción

Es una estructura cíclica de seis carbonos formada a partir de la pirólisis de carbohidratos como el almidón y la celulosa . El levoglucosan se utiliza a menudo como trazador químico para la combustión de biomasa en estudios de química atmosférica debido a su presencia en el gas emitido por la pirólisis de la madera y otra biomasa .

Mecanismo De Acción

El levoglucosan ejerce sus efectos a través de su estructura química única, que le permite participar en diversas reacciones químicas. El puente 1,6-anhidro en el this compound se puede abrir en condiciones ligeramente ácidas, lo que permite la formación de diferentes grupos funcionales e intermedios . Esta versatilidad lo convierte en un compuesto valioso en la síntesis química y las aplicaciones industriales.

Análisis Bioquímico

Biochemical Properties

Levoglucosan is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate via chemical, catalytic and biochemical processes . The phosphorylation activities of glucose and this compound were studied in 26 types of this compound-assimilating microorganisms .

Cellular Effects

It is known that it can be converted to different high added-value chemicals via chemical, catalytic and biochemical processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its conversion to different high added-value chemicals via chemical, catalytic and biochemical processes

Metabolic Pathways

This compound is involved in various metabolic pathways due to its ability to be converted to different high added-value chemicals via chemical, catalytic and biochemical processes

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El levoglucosan se produce principalmente a través de la pirólisis de la celulosa. Durante este proceso, la celulosa se calienta en ausencia de oxígeno, lo que lleva a su descomposición térmica y la formación de this compound . La pirólisis se puede realizar a temperaturas que van desde los 300 °C hasta los 350 °C, con la presencia de ácidos débiles como el ácido fórmico y el ácido acético aumentando el rendimiento del this compound .

Métodos de Producción Industrial: La producción industrial de this compound implica la pirólisis rápida de la biomasa lignocelulósica. Un nuevo sistema de recuperación de bio-aceite concentra el this compound junto con otros anhidrosazúcares, azúcares y compuestos fenólicos en una fracción no acuosa. La extracción acuosa líquido-líquido separa los carbohidratos solubilizados ricos en azúcares de los compuestos fenólicos no solubles, seguida de filtración y cristalización para purificar el this compound .

Análisis De Reacciones Químicas

Tipos de Reacciones: El levoglucosan experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar levoglucosenona, un valioso intermedio químico.

Reducción: Las reacciones de reducción pueden convertir el this compound en diferentes alcoholes de azúcar.

Sustitución: El this compound puede participar en reacciones de sustitución para formar derivados con diferentes grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los catalizadores como las sales metálicas y los ácidos se utilizan comúnmente en las reacciones de oxidación.

Reducción: Se emplean agentes reductores como el gas hidrógeno o los hidruros metálicos.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones ligeramente ácidas o básicas.

Principales Productos:

Levoglucosenona: Formado a través de la oxidación.

Alcoholes de azúcar: Producidos a través de la reducción.

Derivados funcionalizados: Resultan de las reacciones de sustitución.

Aplicaciones Científicas De Investigación

El levoglucosan tiene un potencial significativo en diversas aplicaciones de investigación científica:

Química: Utilizado como un bloque de construcción quiral para la síntesis de moléculas complejas y polímeros.

Medicina: Utilizado en la síntesis de productos farmacéuticos y como precursor para el desarrollo de fármacos.

Industria: Empleado en la producción de plásticos biodegradables y productos químicos especiales.

Comparación Con Compuestos Similares

El levoglucosan se compara a menudo con otros anhidrosazúcares y derivados de azúcares:

Levoglucosenona: Un compuesto estrechamente relacionado formado a través de la oxidación del this compound.

5-Hidroximetilfurfural: Otra valiosa plataforma química derivada de la biomasa.

Estireno: Producido a partir de this compound a través de transformaciones químicas.

Unicidad: La estructura única del this compound, con su puente 1,6-anhidro y múltiples grupos hidroxilo, lo convierte en un compuesto versátil y valioso para diversas aplicaciones. Su capacidad de experimentar una amplia gama de reacciones químicas y su función como bloque de construcción quiral lo distinguen de otros compuestos similares .

Actividad Biológica

Levoglucosan (LG), a product of cellulose pyrolysis, has garnered attention for its potential biological activities and applications in various fields, particularly in microbiology and pharmacology. This article explores the biological activity of this compound, focusing on its metabolic pathways, microbial utilization, and potential pharmacological effects.

Overview of this compound

This compound is an anhydrosugar formed during the thermal degradation of cellulose and is commonly found in biomass combustion emissions. Its chemical structure is similar to glucose, which allows it to be metabolized by various microorganisms. The significance of this compound extends beyond its role as a sugar; it serves as a substrate for specific bacterial species that can utilize it as their sole carbon source.

Microbial Metabolism of this compound

Recent studies have identified several bacterial species capable of degrading this compound. These include:

- Arthrobacter sp. strain I-552

- Pseudarthrobacter phenanthrenivorans Sphe3

- Bacillus smithii

These bacteria employ different enzymatic pathways to convert this compound into glucose. The metabolic pathways generally involve the following steps:

- Oxidation : this compound is oxidized by this compound dehydrogenase (LGDH) to form 3-keto-levoglucosan.

- Hydration : This compound is then hydrated to produce 3-keto-d-glucose.

- Reduction : Finally, 3-keto-d-glucose is reduced to yield glucose.

Table 1: Enzymatic Pathways for this compound Metabolism

| Bacterial Species | Key Enzymes Involved | Final Product |

|---|---|---|

| Arthrobacter sp. strain I-552 | LGDH, Hydratase | Glucose |

| Pseudarthrobacter phenanthrenivorans Sphe3 | LGDH, Hydratase | Glucose |

| Bacillus smithii | LGDH, β-eliminase, Hydratase | Glucose |

Studies indicate that the maximum specific growth rates on this compound vary among these isolates, with some showing growth rates up to 0.8 h . The specific activities of LGDH also correlate with growth rates, suggesting that enzyme efficiency plays a critical role in microbial metabolism .

Pharmacological Potential

This compound has been investigated for its pharmacological properties, particularly in relation to its antioxidant and antimicrobial activities. Research has shown that derivatives of this compound can exhibit significant antibacterial properties against various pathogens.

Antimicrobial Activity

A study on carbohydrate fatty acid esters derived from this compound demonstrated promising antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.25 mM . This suggests that modifications of this compound could lead to new antibacterial agents.

Antioxidant Activity

This compound also exhibits antioxidant properties, which may contribute to its potential health benefits. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage, making compounds like this compound valuable in therapeutic applications.

Case Studies

-

Isolation of this compound-Metabolizing Bacteria :

A comprehensive study isolated four bacterial strains capable of metabolizing this compound. The researchers characterized these strains based on their growth rates and enzymatic activities related to this compound degradation . -

Antibacterial Efficacy :

In another study, carbohydrate fatty acid esters derived from this compound were tested for their antibacterial properties. The results indicated effective inhibition against Staphylococcus aureus, highlighting the potential for developing new antimicrobial therapies based on this compound derivatives .

Propiedades

IUPAC Name |

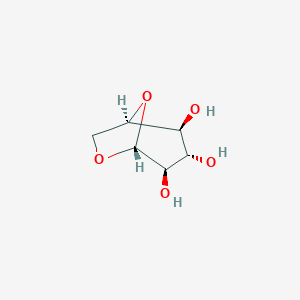

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26099-49-0 | |

| Record name | β-D-Glucopyranose, 1,6-anhydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

62.3 mg/mL | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-07-7 | |

| Record name | Levoglucosan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-beta-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-anhydro-β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOGLUCOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 °C | |

| Record name | Levoglucosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes levoglucosan a reliable tracer for biomass burning?

A1: this compound is formed in significant quantities during the pyrolysis of cellulose, a major component of plant matter, at temperatures exceeding 300°C. [, , ] Its presence in atmospheric aerosols, therefore, serves as a strong indicator of biomass burning events. [, , ]

Q2: How stable is this compound in the atmosphere?

A2: While considered relatively stable, recent research suggests this compound can undergo degradation via atmospheric oxidation processes. Studies reveal that reactions with hydroxyl radicals (OH) can significantly reduce this compound concentrations in both dry and humid conditions. [, , ] This finding is crucial for accurate source apportionment, especially during warmer periods. [, ]

Q3: Can this compound's isotopic composition provide insights into its origin?

A3: Yes, analyzing the stable oxygen isotope composition (δ18O) of this compound can help pinpoint its source region. This is because the δ18O value of biomass is influenced by the water cycle and shows regional variations. [] Initial findings indicate minimal isotope fractionation between cellulose and this compound during combustion. []

Q4: What analytical methods are commonly employed for this compound analysis?

A4: Several techniques are available, including:

- Gas Chromatography-Mass Spectrometry (GC/MS): This widely used method involves derivatization of this compound followed by separation and detection based on mass-to-charge ratios. [, , , ]

- High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with pulsed amperometric detection (PAD), HPAEC offers a sensitive and direct approach for this compound quantification. [, , ]

- Aerosol Mass Spectrometry (AMS): This technique enables real-time analysis of aerosol composition, including this compound, and provides insights into particle size distribution. [, , ]

- Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS): This highly sensitive method utilizes Na+ to enhance this compound ionization, enabling detection in samples with low concentrations. []

Q5: How do these methods compare in terms of sensitivity and applicability?

A5: UPLC-MS/MS currently boasts the highest sensitivity, particularly for low-concentration samples like ice cores. [] GC/MS remains a versatile choice, but derivatization steps can introduce variability. [, ] HPAEC-PAD offers a balance of sensitivity, accuracy, and straightforward operation. [, ] AMS excels in real-time analysis and provides valuable data on particle characteristics. []

Q6: What is the molecular structure and formula of this compound?

A7: this compound (1,6-anhydro-β-D-glucopyranose) has the molecular formula C6H10O5. Its structure consists of a six-membered pyranose ring derived from glucose, with an anhydro bridge between the C1 and C6 positions. [, ]

Q7: Does this compound exhibit hygroscopic properties?

A8: Yes, this compound displays significant hygroscopic growth, absorbing water from the atmosphere. [, ] Studies show that its water uptake increases with relative humidity, contributing to the overall hygroscopicity of atmospheric aerosols, especially those originating from biomass burning. []

Q8: Can microorganisms utilize this compound as a carbon source?

A9: Yes, various bacteria, yeast, and fungi possess metabolic pathways for this compound assimilation. [, , , , , ] These organisms typically employ this compound kinase to convert this compound directly to glucose-6-phosphate, bypassing the need for prior hydrolysis. [, ]

Q9: What is the significance of microbial this compound metabolism for biofuel production?

A10: The ability of microorganisms to metabolize this compound presents opportunities for biofuel production from cellulosic biomass. For instance, engineered strains of Corynebacterium glutamicum can utilize this compound as a substrate for succinate production, a precursor to various bio-based chemicals. [] Further research into optimizing these microbial pathways could unlock efficient and sustainable biofuel production routes. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.